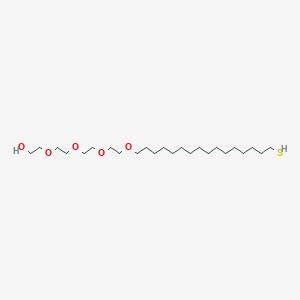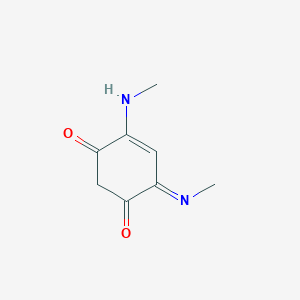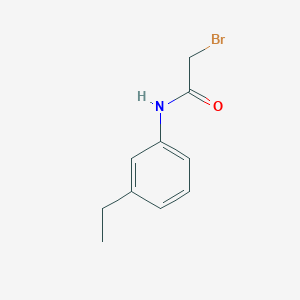![molecular formula C15H10Cl2FNO2 B14204040 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide CAS No. 860954-33-2](/img/structure/B14204040.png)
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chloro, fluoro, and benzamide functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution:
Amidation: The final step involves the formation of the benzamide group through the reaction of an amine with the acylated intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide include:
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: This compound has a hydroxy group instead of a fluoro group, which may result in different reactivity and biological activity.
2-Chloro-N-(4-fluorophenyl)benzamide: Lacks the oxoethyl group, which may affect its chemical properties and applications.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a methoxy and sulfamoyl group, leading to different chemical and biological properties.
Propiedades
Número CAS |
860954-33-2 |
|---|---|
Fórmula molecular |
C15H10Cl2FNO2 |
Peso molecular |
326.1 g/mol |
Nombre IUPAC |
4-chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-11-5-1-10(2-6-11)15(21)19-14(17)13(20)9-3-7-12(18)8-4-9/h1-8,14H,(H,19,21) |
Clave InChI |
YJAKHKJFOYRBKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)

![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)

![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
